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Cat. No.: B10855608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
C13-112-tetra-tail is an ionizable lipid that has garnered attention within the field of drug

delivery, particularly for its application in the formulation of lipid nanoparticles (LNPs). These

LNPs serve as a critical vehicle for the delivery of anionic substrates, including siRNA and

mRNA, for a variety of therapeutic applications. The structure of C13-112-tetra-tail,
characterized by a polar amino alcohol head group, four hydrophobic carbon-13 tails, and a

PEG2 linker, is designed to facilitate the encapsulation and subsequent intracellular release of

its cargo. While the efficacy of such delivery systems is a primary focus, a thorough

understanding of their safety and toxicity profile is paramount for clinical translation.

This technical guide provides a comprehensive overview of the available, albeit limited, safety

and toxicity data for C13-112-tetra-tail lipids and related multi-tail ionizable lipids. The

information presented herein is intended to guide researchers and drug development

professionals in their assessment of this delivery platform.

General Safety Considerations for Ionizable Lipids
and LNPs
The safety profile of lipid nanoparticles is intrinsically linked to their composition. Ionizable

cationic lipids, a key component of many LNP formulations, have been shown to potentially
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trigger inflammatory responses. The nature of the lipid structure, including the hydrophobic

tails, plays a significant role in both the delivery efficiency and the biocompatibility of the LNP.

Studies on various ionizable lipids have indicated that they can activate innate immune

signaling pathways. For instance, some ionizable lipids have been shown to activate Toll-like

receptors (TLRs), leading to the production of pro-inflammatory cytokines. This inherent

adjuvant-like effect can be beneficial in the context of vaccines but may be an undesirable side

effect for other therapeutic applications.

Preclinical Safety Data on Multi-Tail Ionizable Lipids
While specific public data on the in-vivo and in-vitro toxicology of C13-112-tetra-tail is not

extensively available, research on other multi-tail and branched-tail ionizable lipids provides

some valuable insights. Preclinical studies on certain novel multi-tail lipids have suggested that

they can be well-tolerated and exhibit a favorable safety profile, with some demonstrating a

lack of immunogenicity and no evidence of liver toxicity.

A study focusing on a series of imidazole-based ionizable lipids with varying numbers of

hydrophobic tails found that formulations with four tails exhibited superior delivery efficiency.

Crucially, in vivo assessments of representative two, three, and four-tailed lipid formulations

revealed no significant abnormalities in tissue slices and no apparent immunogenicity or toxicity

to the liver and kidneys. This suggests that the multi-tail architecture is a promising strategy for

developing safe and effective mRNA delivery systems.

In Vitro Cytotoxicity
At present, there is a lack of publicly accessible, detailed experimental protocols and

quantitative data from in vitro cytotoxicity assays specifically for C13-112-tetra-tail lipids.

General cytotoxicity assessments for novel ionizable lipids typically involve exposing various

cell lines to increasing concentrations of the lipid or LNP formulation and measuring cell

viability using assays such as MTT or LDH release. The absence of such specific data for C13-
112-tetra-tail underscores the need for further investigation to establish a comprehensive in

vitro safety profile.

In Vivo Toxicity
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Comprehensive in vivo toxicology studies are essential for determining the safety of any new

drug delivery vehicle. Such studies typically involve administering the compound to animal

models and evaluating a range of parameters, including:

Mortality and Clinical Observations: Monitoring for any adverse effects or changes in animal

behavior.

Body Weight Changes: Tracking weight gain or loss as an indicator of general health.

Hematology: Analyzing blood samples to assess effects on red and white blood cells,

platelets, and other hematological parameters.

Clinical Chemistry: Measuring levels of various enzymes and metabolites in the blood to

evaluate organ function (e.g., liver and kidney).

Histopathology: Microscopic examination of tissues from major organs to identify any

pathological changes.

Currently, detailed reports of such comprehensive in vivo toxicology studies for C13-112-tetra-
tail are not available in the public domain. While some studies on other ionizable lipids have

reported findings such as mild and transitory neutrophilia or macrophage accumulation in

organs at higher doses, it is not possible to extrapolate these findings directly to C13-112-tetra-
tail without specific studies.

Signaling Pathways and Mechanisms of Toxicity
The potential for ionizable lipids to induce an inflammatory response is a key area of

investigation. The activation of inflammatory pathways can be a double-edged sword, acting as

an adjuvant for vaccines but posing a risk for other therapies. The precise signaling pathways

that may be modulated by C13-112-tetra-tail-containing LNPs have not been elucidated in

publicly available literature.

A general workflow for investigating the inflammatory potential of a novel lipid nanoparticle

formulation is depicted below.
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General workflow for assessing the inflammatory potential of LNPs.

Conclusion and Future Directions
The C13-112-tetra-tail lipid represents a potentially valuable component for the formulation of

LNP-based drug delivery systems. However, the currently available public information on its

safety and toxicity profile is limited. While general knowledge about ionizable lipids and findings

from studies on other multi-tail lipids provide a foundational understanding, a comprehensive

safety assessment of C13-112-tetra-tail requires dedicated in vitro and in vivo studies.

Future research should focus on:

Quantitative in vitro cytotoxicity studies across a range of relevant cell types.
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Comprehensive in vivo toxicology studies in multiple animal models to determine key safety

parameters such as the No Observed Adverse Effect Level (NOAEL).

Mechanistic studies to elucidate the specific signaling pathways modulated by C13-112-
tetra-tail-containing LNPs, particularly with respect to the innate immune system.

The generation of this critical safety data will be essential for the responsible and successful

development of therapeutic and prophylactic agents utilizing C13-112-tetra-tail lipid

nanoparticle technology.

To cite this document: BenchChem. [Safety and Toxicity Profile of C13-112-Tetra-Tail Lipids:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855608#safety-and-toxicity-profile-of-c13-112-
tetra-tail-lipids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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